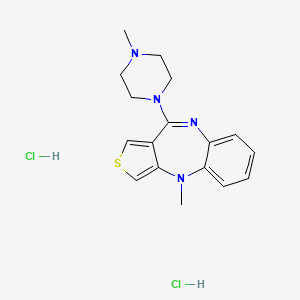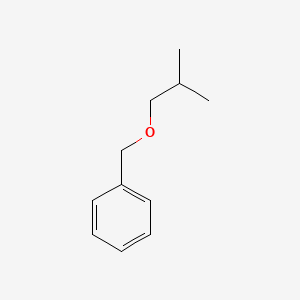
1,4,7,9b-Tetraazaphenalene, dodecahydro-2,5,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene is a heterocyclic organic compound with the molecular formula C12H24N4 and a molecular weight of 224.35 g/mol . It is known for its unique structure, which includes a tetraazaphenalene core with three methyl groups attached at positions 2, 5, and 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tricrotonylidenetetramine with suitable reagents to form the desired tetraazaphenalene structure . The reaction conditions often require elevated temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetraazaphenalene core, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazaphenalene derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted tetraazaphenalene compounds .
Wissenschaftliche Forschungsanwendungen
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene include other tetraazaphenalene derivatives and heterocyclic compounds with similar structural features . Examples include:
- 1,4,7,9b-Tetraazaphenalene,dodecahydro-2,5,8-trimethyl
- 3,7,11-trimethyl-2,6,10,13-tetraazatricyclo[7.3.1.05,13]tridecane
Uniqueness
What sets Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene apart is its specific arrangement of methyl groups and the stability of its tetraazaphenalene core.
Eigenschaften
CAS-Nummer |
7034-04-0 |
|---|---|
Molekularformel |
C12H24N4 |
Molekulargewicht |
224.35 g/mol |
IUPAC-Name |
3,7,11-trimethyl-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C12H24N4/c1-7-4-10-14-9(3)6-12-15-8(2)5-11(13-7)16(10)12/h7-15H,4-6H2,1-3H3 |
InChI-Schlüssel |
MZEWYVRDJISVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2NC(CC3N2C(N1)CC(N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





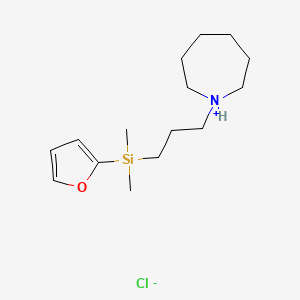
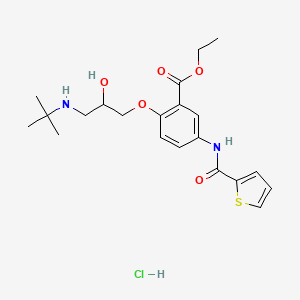

![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

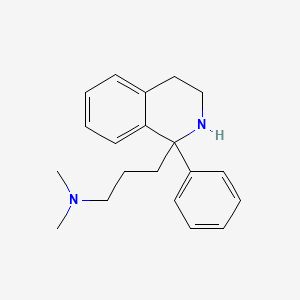

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)

